molecular formula C7H7Br B049008 4-Bromotoluene CAS No. 106-38-7

4-Bromotoluene

Cat. No. B049008
CAS RN: 106-38-7
M. Wt: 171.03 g/mol
InChI Key: ZBTMRBYMKUEVEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromotoluene can be achieved using bromine and toluene as primary reactants, with hydrobromic acid recovery. Optimal conditions involve a molar ratio of toluene to bromine of 1:1 at temperatures between 20-25°C for 2.5 hours. This process is notable for its high yield (66.4% for 4-Bromotoluene) and environmental friendliness, featuring nearly 100% atomic utilization and the potential for recycling water, sulfuric acid, and iron, leading to zero emissions and reduced material costs (Xue, 2010).

Molecular Structure Analysis

The molecular structure of 4-Bromotoluene and related derivatives has been extensively studied, including vibrational spectroscopic analyses through FT-IR and FT-Raman spectra. These studies reveal detailed information on geometrical structures, harmonic vibrational frequencies, and electronic properties such as HOMO and LUMO energies, indicating the molecule's capacity for charge transfer within its structure (Arunagiri, Arivazhagan, & Subashini, 2011).

Chemical Reactions and Properties

4-Bromotoluene undergoes various chemical reactions, including photocatalytic reactions that synthesize complex organic compounds. For example, it can be used in defluorinative photocatalytic reactions with N-aryl amino acids to create 4-(difluoromethylidene)-tetrahydroquinolines, showcasing its versatility in organic synthesis (Zeng, Li, Chen, & Zhou, 2022).

Scientific Research Applications

  • Synthesis of DL-tyrosine and Tyramine : 4-Bromotoluene is used in the synthesis of DL-tyrosine-2′-t and tyramine-2′-t from 4-benzyloxy-2-bromotoluene, a key intermediate in the synthesis of tyramines (Jeffs, Johns, & Johnson, 1976).

  • Economic and Environmental Efficiency : New synthetic techniques for 4-bromotoluene emphasize economic efficiency and environmental protection, using low-priced raw materials and eco-friendly green chemical technology (Xue, 2010).

  • Selective Bromination : A study demonstrated a highly selective bromination process of toluene in a zeolite-bromine-oxirane system, yielding 98% pure para-bromotoluene (Vega, Sasson, & Huddersman, 1993).

  • Photodissociation Studies : Photodissociation of bromotoluene radical cations has been studied, revealing insights into the production of benzyl cations (Kim & Shin, 1997).

  • Electrochemical Bromination : Research shows that electrochemical bromination of 4-methoxy toluene yields 3-bromo 4-methoxy benzyl bromide, demonstrating the orientation of bromine atoms in alkyl aromatic compounds (Kulangiappar, Anbukulandainathan, & Raju, 2014).

  • Catalytic Isomerization : Al2Br6 catalyst is effective in catalyzing the isomerization of bromotoluenes in radioactive toluene, leading to various bromotoluene formations (Valois, Albada, & Veenland, 1968).

  • Microwave-Assisted Synthesis : Microwave irradiation has been used to synthesize 4-benzyloxy toluene from p-bromotoluene, showcasing an effective synthesis method (Brahmayya & Wang, 2016).

  • Photodissociation Dynamics : Studies on the photodissociation dynamics of o-, m-, and p-bromotoluene in the gas phase provided insights into their dissociation behaviors (Kadi, Ivarsson, & Davidsson, 2004).

  • Safety and Handling : It's important to note that compounds like p-Bromobenzyl bromide, derived from bromotoluene, are corrosive and require professional waste disposal (Herzner & Seeberger, 2003).

Safety And Hazards

4-Bromotoluene is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

1-bromo-4-methylbenzene
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InChI

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
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InChI Key

ZBTMRBYMKUEVEU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)Br
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Molecular Formula

C7H7Br
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DSSTOX Substance ID

DTXSID7024661
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Molecular Weight

171.03 g/mol
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Physical Description

Crystals, clear pale yellow liquid. (NTP, 1992), Solid; [HSDB] May also be in the form of pale yellow liquid; [CAMEO] White crystalline solid; mp = 26-29 deg C; [MSDSonline]
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Boiling Point

363 °F at 760 mmHg (NTP, 1992), 184.5 °C at 760 mm Hg
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Flash Point

185 °F (NTP, 1992), 85 °C, 85 °C (185 °F) Closed Cup
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in chloroform, Water solubility of 110 ppm at 25 °C., Soluble in ethanol, acetone, and ether
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Density

1.399 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3995 @ 35 °C
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Vapor Density

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (Air= 1)
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Vapor Pressure

1 mmHg at 50.5 °F ; 5 mmHg at 117.5 °F; 10 mmHg at 142.0 °F (NTP, 1992), 1.15 [mmHg], Vapor pressure = 2.52 kPa (18.9 mm Hg) at 75 °C, Vapor pressure = 1.90 mm Hg @ 25 °C /From experimentally-derived coefficients/, 1.15 mm Hg at 25 °C.
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Product Name

4-Bromotoluene

Color/Form

Crystals from absolute alcohol

CAS RN

106-38-7
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Melting Point

83.3 °F (NTP, 1992), 28.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromotoluene
Reactant of Route 2
4-Bromotoluene
Reactant of Route 3
4-Bromotoluene
Reactant of Route 4
4-Bromotoluene
Reactant of Route 5
4-Bromotoluene
Reactant of Route 6
4-Bromotoluene

Citations

For This Compound
3,840
Citations
RD Kleene - Journal of the American Chemical Society, 1949 - ACS Publications
… In thepresent study, the only product successfully isolated was 2,3-dinitro-4-bromotoluene, … 2,3-Dinitro-4-bromotoluene.—One mil of p-bromotoluene was added dropwise to a vigorously …
Number of citations: 7 pubs.acs.org
JLI Cohen, L Traficante, PW Schwartz, R Engel - Tetrahedron letters, 1998 - Elsevier
… A saturated thermally equilibrated sample of 4-bromotoluene in this … 4-bromotoluene relative to the upfield singlet of the pivaloate anion to determine the solubility of the 4-bromotoluene. …
Number of citations: 39 www.sciencedirect.com
J Louie, JF Hartwig, AJ Fry - Journal of the American Chemical …, 1997 - ACS Publications
… Lithium ditolylamide and 4-bromotoluene reacted in the … Alternatively, ditolylamine and 4-bromotoluene reacted in the … 4-toluidine and 2.1 equiv of 4-bromotoluene in the presence of 2.1 …
Number of citations: 246 pubs.acs.org
H El Moll, D Sémeril, D Matt… - Advanced Synthesis & …, 2010 - Wiley Online Library
… 4-bromoanisole, 4-bromotoluene and 2-bromo-6-methoxynaphthalene (Table 1, entries 5, 11 and 17). In comparaison, carrying out the arylation of 4-bromotoluene with 2 equivalents of …
Number of citations: 24 onlinelibrary.wiley.com
LR Moore, KH Shaughnessy - Organic Letters, 2004 - ACS Publications
… The activity of TXPTS and TMAPTS were next compared to that of TPPTS in a standard Suzuki coupling of a nonactivated aryl bromide, 4-bromotoluene, and phenylboronic acid using …
Number of citations: 190 pubs.acs.org
A Ohtaka, A Sakon, A Yasui, T Kawaguchi… - Journal of …, 2018 - Elsevier
… The coupling reaction of 4-bromotoluene proceeded readily in the presence of methanol as … The difference in the yields obtained from 4-iodotoluene and 4-bromotoluene is attributed to …
Number of citations: 16 www.sciencedirect.com
GA Grasa, AC Hillier, SP Nolan - Organic Letters, 2001 - ACS Publications
… On the basis of our previous experience in Pd/imidazolium salt catalyzed Suzuki−Miyaura reaction, 3e we observed that the coupling of 4-bromotoluene and phenylboronic acid in the …
Number of citations: 308 pubs.acs.org
A Sakon, R Ii, G Hamasaka, Y Uozumi… - …, 2017 - ACS Publications
… 4-bromotoluene would be filtered out with the catalyst, Sol-1 was heated in the presence of both 4-bromotoluene and … was heated in the presence of 4-bromotoluene (entry 3 in Table 1). …
Number of citations: 24 pubs.acs.org
LJ Goossen, B Melzer - The Journal of Organic Chemistry, 2007 - ACS Publications
… optimized conditions (PdBr 2 , CuCO 3 /1,10-phenanthroline, K 2 CO 3 ), 10 the yields barely exceeded the amount of copper employed in the reaction of 2c with 4-bromotoluene (7a), …
Number of citations: 122 pubs.acs.org
L Monnereau, D Sémeril, D Matt… - Chemistry–A European …, 2010 - Wiley Online Library
… With the fastest ligand, 5-diphenylphosphanyl-25,26,27,28-tetra(p-methoxy)benzyloxy-calix[4]arene (8), the reaction turnover frequency for the arylation of 4-bromotoluene was 321 000 …

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